molecular formula C13H9ClF3NO3 B12856644 Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12856644
M. Wt: 319.66 g/mol
InChI Key: PDLBOHVIPJQJKJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group at the 5th position, a hydroxy group at the 4th position, and a trifluoromethyl group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 5-chloro-4-hydroxyquinoline-3-carboxylic acid with ethyl trifluoromethyl ketone under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of quinoline, followed by hydroxylation and esterification steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-chloro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

    Substitution: Formation of ethyl 5-substituted-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription in microbial cells .

Comparison with Similar Compounds

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The presence of the chloro group and the trifluoromethyl group in this compound makes it unique and potentially more reactive compared to its analogs.

Properties

Molecular Formula

C13H9ClF3NO3

Molecular Weight

319.66 g/mol

IUPAC Name

ethyl 5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19)

InChI Key

PDLBOHVIPJQJKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)C(F)(F)F

Origin of Product

United States

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